1-Fluoro-2-iodobenzene

Catalog No.
S773461
CAS No.
348-52-7
M.F
C6H4FI
M. Wt
222 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-2-iodobenzene

CAS Number

348-52-7

Product Name

1-Fluoro-2-iodobenzene

IUPAC Name

1-fluoro-2-iodobenzene

Molecular Formula

C6H4FI

Molecular Weight

222 g/mol

InChI

InChI=1S/C6H4FI/c7-5-3-1-2-4-6(5)8/h1-4H

InChI Key

TYHUGKGZNOULKD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)F)I

Canonical SMILES

C1=CC=C(C(=C1)F)I

Studies have shown that 1-Fluoro-2-iodobenzene can participate in Sonogashira reactions, a specific type of cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aldehyde or ketone []. This reaction is particularly attractive because it can be conducted under solvent-free conditions and at room temperature, making it efficient and environmentally friendly []. The rate of the reaction is influenced by the type of halide on the aryl ring, with the more acidic fluorine atom in 1-Fluoro-2-iodobenzene contributing to a faster reaction rate compared to other aryl halides [].

1-Fluoro-2-iodobenzene is an organic compound categorized as an aromatic halide. Its molecular formula is C6H4FIC_6H_4FI with a molecular weight of approximately 221.9988 g/mol. The compound features a benzene ring substituted with a fluorine atom at the first position and an iodine atom at the second position. It is also known by various names including o-fluoroiodobenzene and o-iodofluorobenzene. The substance appears as a clear to light yellow liquid, with a boiling point of 189 °C and a flash point of 71 °C, indicating its volatility and potential hazards in handling .

, particularly in cross-coupling reactions. It can undergo nucleophilic substitutions due to the presence of both halogen substituents. For instance, it can react with terminal alkynes and aldehydes, facilitating the formation of various organic compounds . Additionally, it can be utilized in the synthesis of bridged biphenyl compounds and other complex organic structures .

Several methods exist for synthesizing 1-fluoro-2-iodobenzene:

  • Electrophilic Aromatic Substitution: This method involves treating iodobenzene with fluorine gas or fluorinating agents under controlled conditions to achieve selective substitution.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed reactions, 1-fluoro-2-iodobenzene can be synthesized from aryl iodides and organofluorine reagents .
  • Direct Halogenation: This involves the direct introduction of fluorine and iodine onto the benzene ring using halogenating agents.

These methods highlight the compound's versatility in synthetic organic chemistry.

1-Fluoro-2-iodobenzene has various applications in:

  • Organic Synthesis: It serves as a building block in synthesizing more complex organic molecules.
  • Material Science: Its derivatives are used in developing new materials, including polymers and liquid crystals.
  • Pharmaceuticals: The compound's halogen substituents may enhance the biological activity of drug candidates .

Research on interaction studies involving 1-fluoro-2-iodobenzene focuses on its reactivity with nucleophiles and electrophiles. For example, it has been shown to react with diphenylamine under specific conditions to produce o-fluorophenyldiphenylamine . Such studies are crucial for understanding its potential applications in medicinal chemistry and material science.

1-Fluoro-2-iodobenzene shares structural similarities with several other halogenated aromatic compounds. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-Fluoro-4-iodobenzeneC6H4FIFluorine and iodine at para positions; different reactivity profile
2-FluoroiodobenzeneC6H4FISimilar structure but differs in substitution pattern; may exhibit different biological activities
IodobenzeneC6H5ILacks fluorine; simpler reactivity due to single halogen
FluorobenzeneC6H5FOnly contains fluorine; different chemical behavior compared to mixed halides

The presence of both fluorine and iodine in 1-fluoro-2-iodobenzene allows for unique reactivity patterns that are not present in compounds with only one type of halogen.

XLogP3

3.1

Boiling Point

188.6 °C

Melting Point

-41.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (80.85%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (17.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

348-52-7

Wikipedia

1-Fluoro-2-iodobenzene

General Manufacturing Information

Benzene, 1-fluoro-2-iodo-: ACTIVE

Dates

Modify: 2023-08-15

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